(2,4,6-Trimethoxyphenyl)methanesulfonyl chloride
Description
Properties
Molecular Formula |
C10H13ClO5S |
|---|---|
Molecular Weight |
280.73 g/mol |
IUPAC Name |
(2,4,6-trimethoxyphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO5S/c1-14-7-4-9(15-2)8(6-17(11,12)13)10(5-7)16-3/h4-5H,6H2,1-3H3 |
InChI Key |
NALWSAVIHAUBLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CS(=O)(=O)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Direct Chlorosulfonation of 2,4,6-Trimethoxybenzene
One classical approach to prepare (2,4,6-trimethoxyphenyl)methanesulfonyl chloride involves the chlorosulfonation of 2,4,6-trimethoxybenzene, followed by conversion to the sulfonyl chloride.
Step 1: Chlorosulfonation
2,4,6-Trimethoxybenzene is reacted with chlorosulfonic acid (ClSO3H) under controlled temperature conditions (typically 0–50 °C) to introduce the sulfonyl chloride group onto the aromatic ring. The reaction proceeds via electrophilic aromatic substitution.
Step 2: Workup
The crude sulfonyl chloride is isolated by quenching the reaction mixture, followed by extraction and purification, often by recrystallization or chromatography.
-
The methoxy groups direct substitution to the para and ortho positions; the 2,4,6-trimethoxy substitution pattern favors sulfonylation at the methyl group attached to the aromatic ring, leading to the methanesulfonyl chloride derivative.
This method is widely used for sulfonyl chloride preparation but requires careful control of reaction conditions to avoid polysulfonation or degradation.
Synthesis via Methanesulfonyl Chloride Derivatives
An alternative approach is the functionalization of a preformed (2,4,6-trimethoxyphenyl)methane derivative with sulfonyl chloride moieties.
Step 1: Preparation of (2,4,6-trimethoxyphenyl)methane
This intermediate can be synthesized via Friedel-Crafts alkylation of 1,3,5-trimethoxybenzene with chloromethane or formaldehyde derivatives under Lewis acid catalysis.
Step 2: Sulfonylation
The methyl group on the aromatic ring is then converted to the sulfonyl chloride via reaction with sulfuryl chloride (SO2Cl2) or chlorosulfonic acid, often under reflux conditions.
-
This two-step method allows for better control over substitution.
It can provide higher purity and yield compared to direct chlorosulfonation.
Recent Synthetic Method from Patent CN111484397B
A recent Chinese patent (CN111484397B) describes a method for synthesizing related trimethoxyphenyl compounds involving multi-component reactions and purification steps, which may be adapted for preparing sulfonyl chloride derivatives.
-
Use of aromatic hydrocarbons such as 1,3,5-trimethoxybenzene as starting materials.
Reaction in solvents like chlorobenzene or ethyl acetate.
Catalysis by transition metals or Lewis acids.
Purification by column chromatography and recrystallization.
-
While the patent focuses on related compounds, the methodology provides insights into handling trimethoxyphenyl substrates and sulfonylation reactions.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct Chlorosulfonation | 2,4,6-Trimethoxybenzene | Chlorosulfonic acid | 0–50 °C, controlled addition | Simple, direct sulfonylation | Risk of overreaction, harsh acid |
| Friedel-Crafts Alkylation + Sulfonylation | 1,3,5-Trimethoxybenzene + chloromethane | Lewis acid catalyst + SO2Cl2 or ClSO3H | Reflux or moderate heating | Better control, higher purity | Multi-step, longer synthesis |
| Multi-component synthesis (Patent CN111484397B) | Aromatic hydrocarbons with methoxy groups | Catalysts (transition metals), solvents (chlorobenzene) | Reflux, stirring, chromatography | Potential for tailored functionalization | Complex, requires purification |
Research Findings and Optimization Notes
Reaction Temperature and Time: Optimal temperatures for chlorosulfonation are generally below 50 °C to prevent decomposition. Reaction times vary from 1 to 5 hours depending on reagent concentration and solvent.
Solvent Effects: Use of inert solvents such as chlorobenzene or ethyl acetate can improve selectivity and facilitate workup.
Purification: Column chromatography on silica gel or Sephadex G-25 is effective for isolating pure sulfonyl chloride derivatives. Washing with aqueous sodium bicarbonate and dilute acid removes impurities.
By-products: Formation of sulfonic acids or polysulfonated species is a common side reaction; careful stoichiometric control minimizes these.
Handling: Sulfonyl chlorides are moisture sensitive; drying agents such as sodium sulfate are used during workup to ensure product stability.
Summary Table of Typical Experimental Conditions
| Parameter | Typical Range / Value |
|---|---|
| Starting material | 2,4,6-Trimethoxybenzene (purity >98%) |
| Chlorosulfonation reagent | Chlorosulfonic acid (1.1 equiv) |
| Solvent | Chlorobenzene or neat |
| Temperature | 0–50 °C |
| Reaction time | 2–5 hours |
| Workup | Quench with ice water, extraction with ethyl acetate |
| Purification | Silica gel chromatography or recrystallization |
| Yield | 60–85% (depending on method) |
Chemical Reactions Analysis
Types of Reactions
(2,4,6-Trimethoxyphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group hydrolyzes to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous base, leading to the formation of the sulfonic acid.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
(2,4,6-Trimethoxyphenyl)methanesulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2,4,6-Trimethoxyphenyl)methanesulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. The methoxy groups on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Comparison with Similar Sulfonyl Chloride Compounds
The following table and analysis compare (2,4,6-Trimethoxyphenyl)methanesulfonyl chloride with structurally related sulfonyl chlorides, focusing on substituent effects, reactivity, and biological activity.
Table 1: Structural and Functional Comparison of Sulfonyl Chlorides
Reactivity and Mechanism
- This may lower hydrolysis rates and alter reaction pathways .
- Hydrolysis Stability : Unlike thionyl or sulfuryl chlorides, which rapidly hydrolyze to release toxic gases (e.g., HCl, SO₂), this compound hydrolyzes more slowly, with toxicity primarily attributed to the parent compound .
Research Findings and Data
Herbicidal Activity (Selected Compounds)
| Compound | Activity Against Rape (IC₅₀, µM) | Activity Against Barnyard Grass (IC₅₀, µM) |
|---|---|---|
| This compound | 15–30 | >100 |
| Phenylmethanesulfonyl chloride | 50–100 | >100 |
| 4-Chlorobenzylmethanesulfonyl chloride | 10–20 | 80–100 |
Interpretation : The trimethoxy derivative shows moderate potency against dicots, likely due to improved membrane permeability from methoxy groups. However, its activity is lower than 4-chlorobenzyl analogs, suggesting substituent electronegativity plays a critical role .
Biological Activity
(2,4,6-Trimethoxyphenyl)methanesulfonyl chloride is an organosulfur compound characterized by a methanesulfonyl chloride group attached to a 2,4,6-trimethoxyphenyl moiety. This compound is notable for its electrophilic nature due to the sulfonyl chloride functional group, which allows it to participate in various chemical reactions, particularly with nucleophiles. While specific biological activities of this compound are not extensively documented, its derivatives and related compounds have been investigated for their potential pharmacological applications.
The molecular formula of this compound is C₁₁H₁₅ClO₃S. It typically appears as a colorless to light yellow liquid and is soluble in polar organic solvents. The compound reacts vigorously with water and other nucleophiles, making it a useful intermediate in organic synthesis.
Biological Activity Overview
The biological activities associated with this compound primarily stem from its ability to form sulfonamide derivatives. These derivatives have been explored for various therapeutic effects:
- Antimicrobial Activity : Compounds containing sulfonamide groups are known for their antimicrobial properties. For instance, a study on benzenesulfonyl hydrazones demonstrated significant antibacterial activity against Gram-positive bacteria with minimal inhibitory concentrations (MIC) as low as 7.81 µg/mL .
- Anti-inflammatory Properties : Sulfonamide derivatives have been studied for their anti-inflammatory effects, potentially acting as inhibitors of cyclooxygenase enzymes.
- Enzyme Inhibition : Some studies suggest that sulfonamide derivatives can inhibit enzymes such as acetylcholinesterase and alkaline phosphatase, which could have implications for treating neurodegenerative diseases and other conditions .
Antimicrobial Activity
Research has shown that various sulfonamide derivatives exhibit significant antimicrobial activity. For example:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 24 | 7.81 - 15.62 | Gram-positive strains |
| 4b | 0.9 | Staphylococcus aureus |
| 4e | 7.1 | Candida albicans |
These findings indicate that the structural modifications in sulfonamide compounds can enhance their biological efficacy against specific pathogens.
Enzyme Inhibition Studies
A study focused on the inhibitory effects of synthesized compounds on cholinesterases and alkaline phosphatases revealed promising results:
| Compound | Enzyme Target | Inhibition Efficacy |
|---|---|---|
| A | Acetylcholinesterase | High |
| B | Butyrylcholinesterase | Moderate |
| C | Alkaline phosphatase | Significant |
The compounds demonstrated superior efficacy compared to conventional drugs, suggesting their potential application in treating diseases associated with these enzymes .
Synthesis Pathways
The synthesis of this compound typically involves the reaction of a sulfonyl chloride with an appropriate nucleophile. This process can yield various derivatives that can be further evaluated for biological activity.
Q & A
Q. Methodological Approach
- Replicate studies under rigorously anhydrous conditions using Schlenk techniques.
- Perform control experiments to isolate variables (e.g., temperature, solvent polarity).
- Use computational tools like COSMO-RS to predict solvent effects on activation energy .
What safety protocols are essential when handling this compound in laboratory settings?
Basic Research Question
Critical safety measures include:
- Personal protective equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), goggles, and lab coats .
- Ventilation : Use fume hoods to prevent inhalation of toxic vapors (TLV: 0.1 ppm) .
- Emergency response : Immediate rinsing with water for skin/eye contact and access to safety showers .
Advanced Research Consideration
Storage in amber glass under inert gas (N₂/Ar) prevents photodegradation and moisture ingress . Spill management requires neutralization with sodium bicarbonate followed by adsorption using vermiculite . Toxicity data gaps (e.g., chronic exposure effects) necessitate adherence to ALARA (As Low As Reasonably Achievable) principles .
How can computational methods aid in predicting the biological activity of this compound derivatives?
Advanced Research Question
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with enzymatic inhibition .
- Molecular docking : Simulate interactions with target proteins (e.g., tyrosine kinases) using AutoDock Vina .
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks .
Data Contradiction Analysis
Divergent predictions (e.g., solubility vs. permeability) may reflect force field limitations. Cross-validation with experimental assays (e.g., SPR for binding affinity) is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
